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molecular formula C7H5F3N2O3 B2500076 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 72617-81-3

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B2500076
M. Wt: 222.123
InChI Key: INIFPOGCBCXTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440710B2

Procedure details

In a 250 mL four-necked flask, sodiumhydride (60% in mineral oil, 4.16 g) was combined with DMF (60 mL). The suspension was cooled to 0° C. and 2,2,2-trifluoroethanol (10.4 g, [CAS Reg. No. 75-89-8]) was added dropwise over a period of 20 minutes to the cold suspension. The mixture was stirred for 1 hour at 0° C. Then, a solution of 2-chloro-5-nitropyridine (15 g, [CAS Reg. No. 4548-45-2]) in DMF (70 mL) was added dropwise over a period of 20 minutes to the cold reaction mixture. Stirring was continued for 10 minutes at 0° C. and for 2 hours at r.t. The reaction mixture was poured into ice/water and was then extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and filtered. The solvent was evaporated and the residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a yellow solid (20.52 g, 93%). MS (EI, m/e): 222.0 [M+].
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Cl[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][N:11]=1>CN(C=O)C>[N+:16]([C:13]1[CH:14]=[CH:15][C:10]([O:6][CH2:5][C:4]([F:8])([F:7])[F:3])=[N:11][CH:12]=1)([O-:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
75-89-8]) was added dropwise over a period of 20 minutes to the cold suspension
Duration
20 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 10 minutes at 0° C. and for 2 hours at r.t
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted two times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.52 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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